N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide
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Overview
Description
N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.
Mechanism of Action
The mechanism of action of N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide has anti-inflammatory and anti-cancer effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide in lab experiments is its high yield synthesis method. However, one limitation is that the compound is not readily available commercially and must be synthesized in the lab.
Future Directions
Future research on N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide could focus on its potential use as a therapeutic agent for inflammatory diseases and cancer. Additionally, the compound could be studied for its potential use as a ligand in metal-organic frameworks for various applications such as gas storage and catalysis. Further investigation could also be done to optimize the synthesis method and improve the yield of the compound.
Synthesis Methods
The synthesis of N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide involves the reaction of 6-methyl-3-pyridinemethanol with furan-3-carboxylic acid in the presence of a catalyst such as triphenylphosphine and diethyl azodicarboxylate. The reaction yields N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide as a white solid with a high yield.
Scientific Research Applications
N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide has been studied for its potential applications in various scientific research fields. In medicine, the compound has been investigated for its anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, the compound has been explored for its ability to act as a ligand in metal-organic frameworks.
properties
IUPAC Name |
N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-2-3-10(6-13-9)7-14-12(15)11-4-5-16-8-11/h2-6,8H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXJTCGZVPQWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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